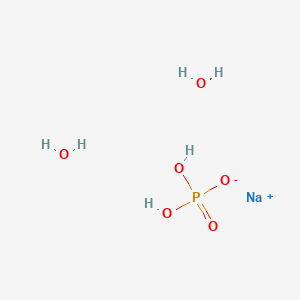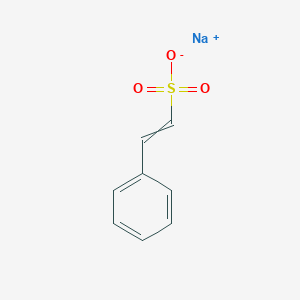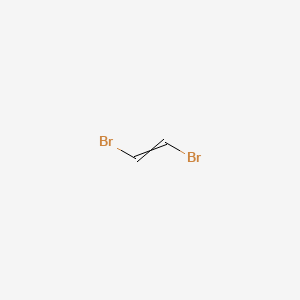
CID 134888762
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “CID 134888762” is a chemical entity listed in the PubChem database. It is known for its unique structural properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical behavior and potential utility in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 134888762” involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to specific reaction conditions.
Reaction Conditions: The reactions are carried out under controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations.
Purification: The resulting product is purified using techniques such as chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of reactants.
Automation: Implementing automated systems to monitor and control reaction parameters.
Quality Control: Ensuring consistent quality through rigorous testing and quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: Compound “CID 134888762” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents under specific conditions.
Reduction: It can also be reduced using reducing agents, leading to different chemical species.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts and specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced species.
Aplicaciones Científicas De Investigación
Compound “CID 134888762” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of compound “CID 134888762” involves its interaction with specific molecular targets. These interactions can lead to various biochemical and physiological effects. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Compound A: Shares a similar structural framework but differs in functional groups.
Compound B: Has a comparable molecular weight and similar reactivity.
Compound C: Exhibits similar biological activities but with different potency.
Uniqueness: Compound “CID 134888762” stands out due to its unique combination of structural features and reactivity. Its distinct chemical properties make it a valuable tool in research and industrial applications, offering advantages over similar compounds in specific contexts.
Propiedades
InChI |
InChI=1S/C9H7.3ClH.Ti/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H;/q;;;;+3/p-3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIZITAPNWYUNM-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C]2C=CC=C2C=C1.Cl[Ti](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














